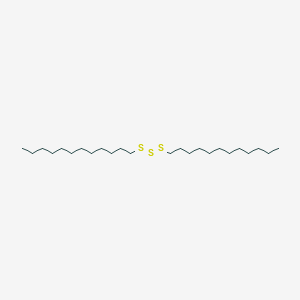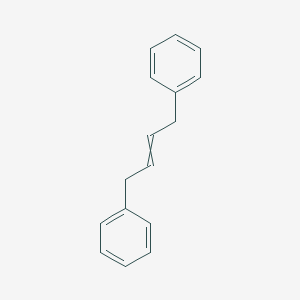
o-Benzylallylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzylallylbenzene is a chemical compound that belongs to the class of allylbenzene derivatives. It is a colorless liquid with a strong aroma and is commonly used in the fragrance industry. However, o-Benzylallylbenzene has also gained significant attention in scientific research due to its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of o-Benzylallylbenzene is not fully understood. However, studies suggest that its therapeutic effects may be attributed to its ability to interact with cellular signaling pathways. For example, o-Benzylallylbenzene has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. By inhibiting this pathway, o-Benzylallylbenzene may reduce inflammation and promote healing.
Effets Biochimiques Et Physiologiques
O-Benzylallylbenzene has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, o-Benzylallylbenzene has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. These effects suggest that o-Benzylallylbenzene may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using o-Benzylallylbenzene in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies, with no observed adverse effects at doses up to 2000 mg/kg. Additionally, o-Benzylallylbenzene is readily available and relatively inexpensive, making it a cost-effective option for research. However, one limitation of using o-Benzylallylbenzene is its limited solubility in water, which may make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on o-Benzylallylbenzene. One area of interest is its potential as a natural preservative in the food industry. Studies have shown that o-Benzylallylbenzene has antimicrobial properties, which may make it a viable alternative to synthetic preservatives. Additionally, further research is needed to fully understand the mechanism of action of o-Benzylallylbenzene and its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of o-Benzylallylbenzene are also needed to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
O-Benzylallylbenzene has been extensively studied for its potential therapeutic effects. Studies have shown that o-Benzylallylbenzene possesses antimicrobial, anti-inflammatory, and antioxidant properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, o-Benzylallylbenzene has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antioxidant properties have also been demonstrated by its ability to scavenge free radicals and reduce oxidative stress.
Propriétés
Numéro CAS |
13657-49-3 |
|---|---|
Nom du produit |
o-Benzylallylbenzene |
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
4-phenylbut-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2 |
Clé InChI |
CTYOBVWQEXIGRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
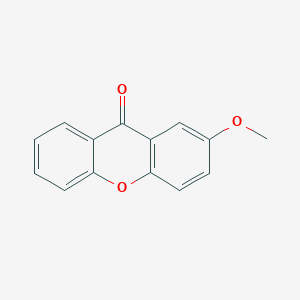
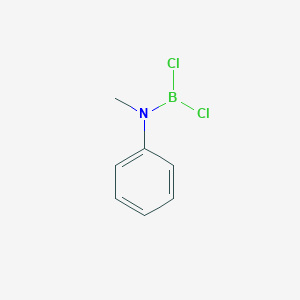
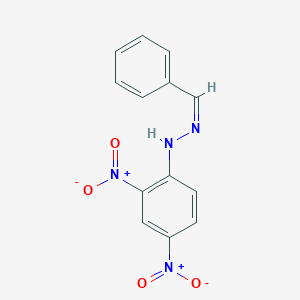
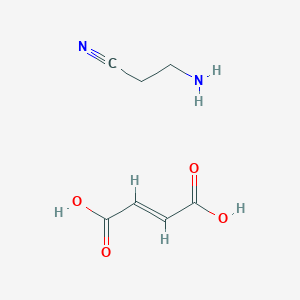
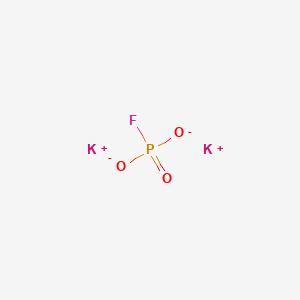
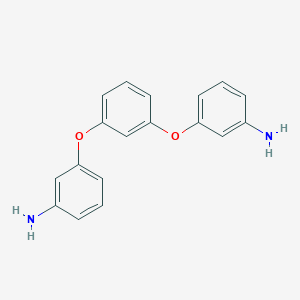
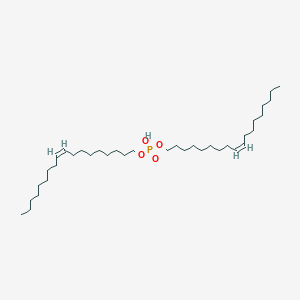
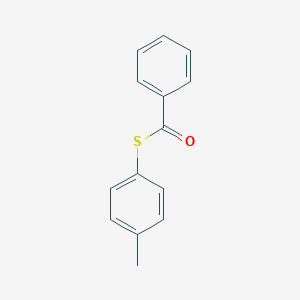
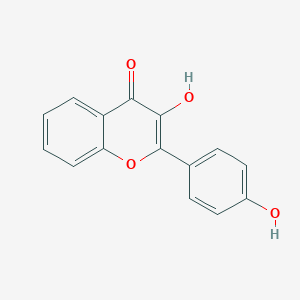
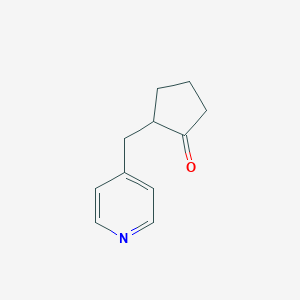
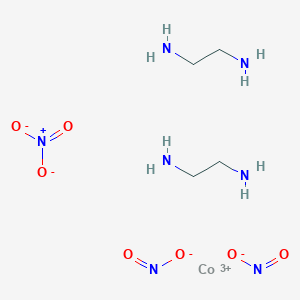
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
